

ranirestat (AS-3201) chemical structure and properties

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Compound of Interest		
Compound Name:	Ranirestat	
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Ranirestat (AS-3201): A Comprehensive Technical Guide

An In-depth Analysis of the Aldose Reductase Inhibitor for Researchers and Drug Development Professionals

Introduction: Ranirestat, also known as AS-3201, is a potent and selective inhibitor of the enzyme aldose reductase.[1] This enzyme is a key component of the polyol pathway, a metabolic route that converts glucose to sorbitol.[2] Under hyperglycemic conditions, characteristic of diabetes mellitus, the increased flux through the polyol pathway and the subsequent accumulation of sorbitol are implicated in the pathogenesis of diabetic complications, including neuropathy, retinopathy, and nephropathy.[2][3] By inhibiting aldose reductase, Ranirestat aims to mitigate these long-term complications. This technical guide provides a detailed overview of the chemical structure, properties, and pharmacological profile of Ranirestat, intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties

Ranirestat is a spiro-pyrrolidino-hydantoin derivative with a complex heterocyclic structure.

Chemical Structure:



Table 1: Chemical and Physical Properties of Ranirestat (AS-3201)

Property	Value	Source
IUPAC Name	(3R)-2'-[(4-Bromo-2-fluorophenyl)methyl]-1'H-spiro[pyrrolidine-3,4'-pyrrolo[1,2-a]pyrazine]-1',2,3',5(2'H)-tetrone	[4]
CAS Number	147254-64-6	[4]
Molecular Formula	C17H11BrFN3O4	[1]
Molecular Weight	420.19 g/mol	[4][5]
SMILES	C1=CC2=C(C=C1)N(C(=O)C3(C(=O)N(C(=O)C=C3)CC4=CC =C(C=C4F)Br)CCN2)	[6]
pKa (Strongest Acidic)	9.22	[1]
Solubility	Soluble in DMSO (≥ 50 mg/mL)	[7][8]
Appearance	Off-white to pink solid	[8]
Storage	Powder: -20°C for 3 years. In solvent: -80°C for 6 months, -20°C for 1 month.	[8]

Note: Experimentally determined melting and boiling points for **Ranirestat** are not readily available in the public domain.

Pharmacological Properties

Ranirestat's primary pharmacological action is the potent and specific inhibition of aldose reductase.

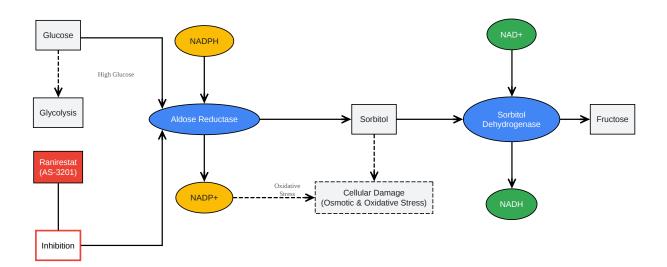
Table 2: Pharmacological Profile of Ranirestat (AS-3201)



Parameter	Value	Species/System	Source
IC₅₀ (Aldose Reductase)	11 nM	Rat Lens	[7]
IC₅₀ (Aldose Reductase)	15 nM	Recombinant Human	[7]
Ki (Aldose Reductase)	0.38 nM	Recombinant Human	[7]

Mechanism of Action: The Polyol Pathway

Under normal physiological conditions, the majority of glucose is metabolized through glycolysis. However, in a hyperglycemic state, the excess glucose is shunted into the polyol pathway. Aldose reductase catalyzes the first and rate-limiting step of this pathway, the reduction of glucose to sorbitol, utilizing NADPH as a cofactor. Sorbitol is then oxidized to fructose by sorbitol dehydrogenase. The accumulation of sorbitol leads to osmotic stress, while the depletion of NADPH and the increase in the NADH/NAD+ ratio contribute to oxidative stress, both of which are implicated in cellular damage.





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Caption: The Polyol Pathway and the inhibitory action of Ranirestat.

Experimental Protocols In Vitro Aldose Reductase Inhibition Assay

The following is a representative protocol for determining the inhibitory activity of a compound against aldose reductase.

Objective: To determine the concentration of **Ranirestat** required to inhibit 50% of aldose reductase activity (IC₅₀).

Materials:

- Purified or recombinant aldose reductase enzyme
- NADPH
- DL-glyceraldehyde (substrate)
- Phosphate buffer (pH 6.2)
- Ranirestat (AS-3201) dissolved in DMSO
- 96-well UV-transparent microplate
- Microplate spectrophotometer

Procedure:

- Reagent Preparation: Prepare a reaction mixture containing phosphate buffer, NADPH, and the aldose reductase enzyme solution. Prepare serial dilutions of Ranirestat in DMSO.
- Assay Setup: In a 96-well plate, add the reaction mixture to wells designated for the blank, control, and various concentrations of Ranirestat. Add the corresponding concentration of Ranirestat or DMSO (for the control) to the appropriate wells.

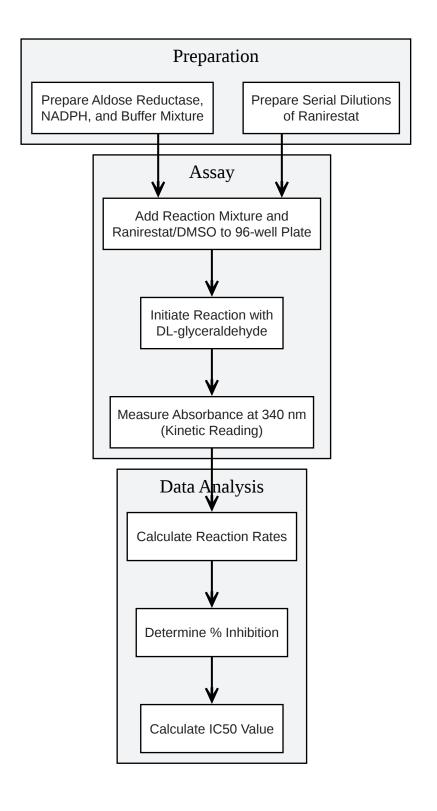






- Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate, DL-glyceraldehyde, to all wells except the blank.
- Measurement: Immediately measure the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 37°C). The decrease in absorbance corresponds to the oxidation of NADPH.
- Data Analysis: Calculate the rate of reaction for each concentration of **Ranirestat**. The percentage of inhibition is determined relative to the control reaction. The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the **Ranirestat** concentration and fitting the data to a dose-response curve.





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Caption: Workflow for an in vitro aldose reductase inhibition assay.



In Vivo Assessment of Diabetic Neuropathy in a Rat Model

This protocol outlines a typical preclinical study to evaluate the efficacy of **Ranirestat** in an animal model of diabetic neuropathy.

Objective: To assess the effect of **Ranirestat** on nerve conduction velocity in streptozotocin (STZ)-induced diabetic rats.

Animals: Male Wistar rats.

Procedure:

- Induction of Diabetes: Diabetes is induced by a single intraperitoneal injection of STZ. Blood glucose levels are monitored to confirm the diabetic state.
- Treatment Groups: Diabetic rats are randomly assigned to treatment groups: vehicle control
 and Ranirestat (administered orally at various doses). A non-diabetic control group is also
 included.
- Treatment Period: Ranirestat is administered daily for a specified period (e.g., 4-8 weeks).
- Nerve Conduction Velocity (NCV) Measurement:
 - Rats are anesthetized, and their body temperature is maintained.
 - Stimulating electrodes are placed on the sciatic nerve at two points (e.g., the sciatic notch and the tibial nerve at the ankle).
 - Recording electrodes are placed in the interosseous muscles of the paw.
 - The nerve is stimulated at both points, and the latency of the muscle action potential is recorded.
 - NCV is calculated by dividing the distance between the two stimulating points by the difference in latency.

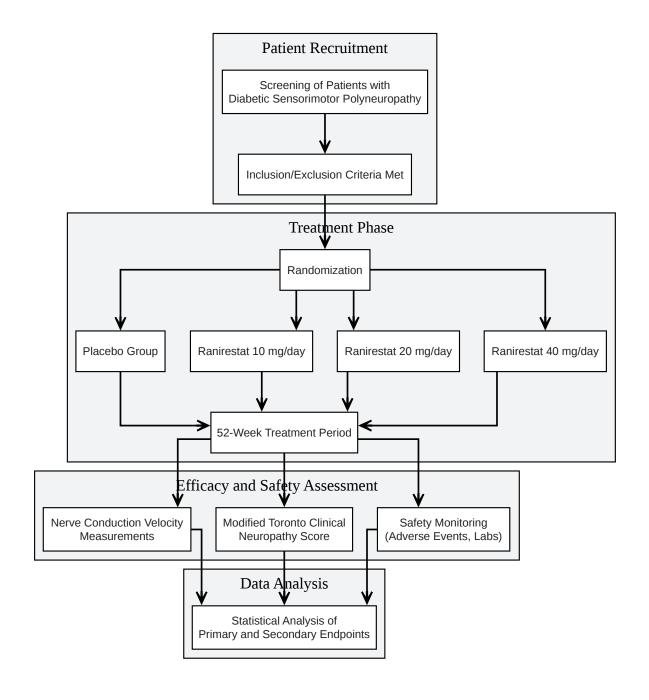


 Data Analysis: NCV values are compared between the different treatment groups using appropriate statistical methods.

Clinical Development

Ranirestat has been evaluated in clinical trials for the treatment of diabetic sensorimotor polyneuropathy. A key phase III clinical trial (NCT00101426) was a multicenter, randomized, double-blind, placebo-controlled study that assessed the efficacy and safety of Ranirestat over 52 weeks. The primary endpoints often include changes in nerve conduction velocity.





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Caption: Logical workflow of a Phase III clinical trial for **Ranirestat**.



Conclusion

Ranirestat (AS-3201) is a well-characterized, potent inhibitor of aldose reductase with a clear mechanism of action targeting the polyol pathway. Preclinical and clinical studies have demonstrated its potential to address the underlying mechanisms of diabetic neuropathy. This technical guide provides a foundational understanding of Ranirestat's chemical and pharmacological properties, which is essential for researchers and drug development professionals working on novel therapies for diabetic complications. Further research and development may continue to elucidate the full therapeutic potential of this compound.

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